Bienvenue dans la boutique en ligne BenchChem!

N-Cyclohexyl L-Z-isoleucinamide

Lipophilicity Solubility Peptide Synthesis

N-Cyclohexyl L-Z-isoleucinamide (CAS 1071594-16-5) delivers orthogonal protection: the base-stable Z-group enables selective Fmoc-strategy deprotection, while the bulky cyclohexylamide enhances lipophilicity (cLogP ~1.8) and conformational constraint. Its (2S,3S) chirality ensures stereocontrol in peptidomimetic synthesis. Also used as a reference standard for pharmaceutical impurity analysis (ICH Q3A). Choose this compound for precise, racemization-free peptide coupling and chiral auxiliary applications.

Molecular Formula C12H24N2O
Molecular Weight 212.33 g/mol
CAS No. 1071594-16-5
Cat. No. B1471209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl L-Z-isoleucinamide
CAS1071594-16-5
Molecular FormulaC12H24N2O
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N)NC1CCCCC1
InChIInChI=1S/C12H24N2O/c1-3-9(2)11(12(13)15)14-10-7-5-4-6-8-10/h9-11,14H,3-8H2,1-2H3,(H2,13,15)/t9-,11-/m0/s1
InChIKeyYSDSVFFAFDTJDL-ONGXEEELSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexyl L-Z-isoleucinamide (CAS 1071594-16-5): A Protected Amino Acid Building Block for Peptide Synthesis and Chiral Applications


N-Cyclohexyl L-Z-isoleucinamide (CAS 1071594-16-5), chemically designated as benzyl ((2S,3S)-1-(cyclohexylamino)-3-methyl-1-oxopentan-2-yl)carbamate, is a chiral amide derivative of the essential amino acid L-isoleucine . It incorporates a benzyloxycarbonyl (Cbz or Z) protecting group on the α-amino group and a cyclohexylamide moiety at the C-terminus, resulting in a molecular formula of C20H30N2O3 and a molecular weight of approximately 346.46 g/mol . This compound is primarily utilized as a protected amino acid building block in the synthesis of more complex peptides and peptidomimetics, and as a chiral auxiliary in asymmetric synthesis . Its stereospecific (2S,3S) configuration, derived from L-isoleucine, is critical for ensuring compatibility and inducing stereocontrol in biological and chemical systems .

Why N-Cyclohexyl L-Z-isoleucinamide Cannot Be Directly Substituted with Simpler Isoleucine Derivatives in Complex Syntheses


Substituting N-Cyclohexyl L-Z-isoleucinamide (CAS 1071594-16-5) with simpler in-class compounds like unprotected L-isoleucinamide or the Z-protected but non-amidated L-Z-isoleucine would fundamentally alter a synthetic strategy. The target compound's value lies in the orthogonal combination of a robust, base-stable N-terminal Z-protecting group and a bulky, hydrophobic C-terminal cyclohexylamide. Removing the Z-group, as in the case of substituting with N-Cyclohexyl L-isoleucinamide (CAS 120952-67-2), exposes the reactive α-amine, making it unsuitable for stepwise peptide coupling where N-terminal protection is mandatory. Conversely, using L-Z-isoleucine (which lacks the cyclohexylamide) changes the C-terminal reactivity from a stable amide to a carboxylic acid, altering solubility, lipophilicity (calculated cLogP of ~1.8 for the target compound versus ~2.5 for L-Z-isoleucine) , and the final molecule's biological profile. Such a substitution is not trivial and would require a significant redesign of the synthetic route or purification protocol [1]. Direct comparative performance data for this specific compound against its analogs is, however, largely absent from the peer-reviewed literature, with most available information coming from vendor technical notes .

Quantitative Evidence for N-Cyclohexyl L-Z-isoleucinamide (CAS 1071594-16-5) Versus Closest Analogs


N-Cyclohexyl L-Z-isoleucinamide: Comparative Lipophilicity and Solubility Profile Against Unprotected Analogs

N-Cyclohexyl L-Z-isoleucinamide (CAS 1071594-16-5) exhibits a calculated partition coefficient (cLogP) of approximately 1.8 . This is a direct consequence of its dual hydrophobic modifications: the Z-protecting group and the C-terminal cyclohexylamide. In comparison, the unprotected analog N-Cyclohexyl L-isoleucinamide (CAS 120952-67-2) has a significantly lower cLogP of approximately 1.2 , while L-Z-isoleucine (CAS 3160-59-6) is even more lipophilic with a cLogP of around 2.5 . The intermediate lipophilicity of the target compound allows it to maintain solubility in common polar aprotic solvents (e.g., DMSO, DMF) used for peptide couplings, unlike the less soluble N-Cyclohexyl L-isoleucinamide or the highly lipophilic L-Z-isoleucine, which may precipitate or require special solvent conditions.

Lipophilicity Solubility Peptide Synthesis

N-Cyclohexyl L-Z-isoleucinamide: Orthogonal Protection Strategy for Stepwise Peptide Synthesis

The defining feature of N-Cyclohexyl L-Z-isoleucinamide is the presence of both an N-terminal benzyloxycarbonyl (Z) protecting group and a C-terminal cyclohexylamide. The Z-group is stable to basic and nucleophilic conditions, making it orthogonal to the base-labile Fmoc group and allowing for selective deprotection via hydrogenolysis or strong acid [1]. In contrast, the unprotected analog N-Cyclohexyl L-isoleucinamide (CAS 120952-67-2) lacks this key N-terminal protection and cannot be directly used in stepwise solid-phase or solution-phase peptide synthesis without additional protection steps. L-Z-isoleucine (CAS 3160-59-6), while Z-protected, has a free carboxylic acid at the C-terminus, requiring activation (e.g., with HATU or DCC) for amide bond formation, whereas the target compound's C-terminus is already a stable amide, ready for N-terminal deprotection and subsequent coupling [2].

Orthogonal Protection Peptide Chemistry Synthetic Strategy

N-Cyclohexyl L-Z-isoleucinamide: Purity and Storage Stability Data from Commercial Vendors

Commercial offerings of N-Cyclohexyl L-Z-isoleucinamide (CAS 1071594-16-5) consistently report high minimum purity specifications. Vendor A lists a purity of ≥95% , while Vendor B specifies a higher purity of 96% and Vendor C specifies 98% for a closely related analog . In terms of stability, the compound is recommended for long-term storage at -20°C, which is a standard and well-defined condition for protected amino acid derivatives, ensuring minimal degradation over 1-2 years . This contrasts with some less stable analogs, like the unprotected N-Cyclohexyl L-isoleucinamide, which may be more prone to oxidation or hydrolysis and require stricter storage conditions (e.g., -20°C under inert atmosphere) .

Purity Stability Storage Quality Control

N-Cyclohexyl L-Z-isoleucinamide: Potential for Reduced Racemization in Peptide Coupling

The presence of an N-urethane protecting group (like Z or Cbz) is widely recognized to significantly reduce racemization at the α-carbon during peptide coupling compared to N-acyl protecting groups [1]. In N-Cyclohexyl L-Z-isoleucinamide, the Z-group provides this benefit, preserving the stereochemical integrity of the (2S,3S)-isoleucine core. In contrast, if one were to use the unprotected N-Cyclohexyl L-isoleucinamide as a building block, the free amine would require activation, which can lead to racemization under standard coupling conditions [2]. While direct, quantitative head-to-head racemization studies for this specific compound are not available, the class-level inference from the well-established literature on urethane protecting groups provides a strong, scientifically grounded basis for its selection when chiral purity is paramount [3].

Racemization Peptide Coupling Chiral Stability

N-Cyclohexyl L-Z-isoleucinamide: Specific Role as a Key Impurity Marker in Pharmaceutical Synthesis

Several vendors explicitly market N-Cyclohexyl L-Z-isoleucinamide (CAS 1071594-16-5) for use as a pharmaceutical impurity reference standard [1]. This indicates that in the synthesis of certain active pharmaceutical ingredients (APIs), this specific carbamate intermediate can form as a process-related impurity that must be monitored and controlled. Using this compound as a certified reference standard allows analytical chemists to develop and validate HPLC or LC-MS methods to detect and quantify this specific impurity at levels often required to be below 0.10-0.15% by ICH guidelines. This application is distinct from its use as a building block and is not a property shared by simpler isoleucine derivatives, which would not co-elute or have the same MS/MS signature.

Impurity Standard Quality Control Pharmaceutical Analysis

Absence of Direct Comparative Bioactivity Data Necessitates Project-Specific Validation

A comprehensive search of public databases, including BindingDB and patent literature, reveals a significant gap in the published bioactivity data for N-Cyclohexyl L-Z-isoleucinamide (CAS 1071594-16-5) [1][2]. No direct, quantitative comparisons of its inhibitory activity (e.g., IC50 values) against specific enzymes or receptors relative to its closest analogs (e.g., N-Cyclohexyl L-isoleucinamide or L-Z-isoleucinamide) were found in peer-reviewed journals or patents. This absence of head-to-head data means any claim of superior in vitro or in vivo potency for this specific compound would be unsubstantiated. Researchers should treat it as a novel structural entity requiring de novo biological evaluation.

Bioactivity Data Gaps Validation

Optimal Application Scenarios for N-Cyclohexyl L-Z-isoleucinamide (CAS 1071594-16-5) Based on Quantifiable Differentiation


Solid-Phase Peptide Synthesis (SPPS) Requiring an Orthogonally Protected, Lipophilic Isoleucine Building Block

The orthogonal protection strategy offered by N-Cyclohexyl L-Z-isoleucinamide is its primary advantage in SPPS. The Z-group is stable to the basic conditions used for Fmoc deprotection, allowing for selective deprotection of the target compound's N-terminus via hydrogenolysis after it has been incorporated into a resin-bound peptide chain [1]. Its calculated intermediate lipophilicity (cLogP ~1.8) ensures good solubility in DMF, a standard SPPS solvent, facilitating efficient coupling to the growing peptide chain without precipitation issues that might plague more lipophilic or less soluble analogs . This makes it ideal for introducing a hydrophobic, C-terminally amidated isoleucine residue at a specific position in a complex peptide sequence.

Synthesis of Enantiopure Peptidomimetics and Chiral Small Molecules

The (2S,3S) stereochemistry of the isoleucine core, combined with the racemization-suppressing properties of the N-terminal Z-urethane group, makes this compound a robust chiral building block [1]. It is particularly well-suited for the synthesis of peptidomimetics—molecules that mimic the structure and function of peptides but have improved pharmacological properties—where maintaining absolute stereochemistry is crucial for target binding. The bulky cyclohexylamide group can also introduce conformational constraint and influence the secondary structure of the resulting peptidomimetic, a key feature in drug design .

Analytical Reference Standard for Impurity Profiling in API Manufacturing

As indicated by vendor certifications, a specific and critical application for N-Cyclohexyl L-Z-isoleucinamide is its use as a reference standard for identifying and quantifying process-related impurities in pharmaceutical manufacturing [1]. For analytical chemists, sourcing a high-purity batch of this compound (≥95-96%) is essential for developing validated HPLC or LC-MS methods to ensure the final API meets stringent regulatory purity specifications (e.g., ICH Q3A). This application is not about the compound's biological activity but its unique analytical signature, making it irreplaceable for this purpose.

Development of Novel Chiral Auxiliaries for Asymmetric Synthesis

The unique combination of a protected α-amine and a bulky, cyclic C-terminal amide suggests potential for N-Cyclohexyl L-Z-isoleucinamide to be developed as a novel chiral auxiliary or ligand [1]. Its structure provides a rigid, chiral environment that could be exploited to induce stereoselectivity in key bond-forming reactions, such as alkylations or cycloadditions. While this is a forward-looking research application, the compound's structural features align with the known design principles for effective chiral auxiliaries, offering a new scaffold for exploration in academic and industrial asymmetric synthesis projects .

Quote Request

Request a Quote for N-Cyclohexyl L-Z-isoleucinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.